molecular formula C11H9NO2S2 B1300919 (5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one CAS No. 76979-31-2

(5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No. B1300919
CAS RN: 76979-31-2
M. Wt: 251.3 g/mol
InChI Key: ZXBRDIMYFRPBGK-TWGQIWQCSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions.


Scientific Research Applications

Anticancer Properties

A significant application of compounds similar to (5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is in anticancer research. For instance, a study revealed that 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones exhibit selective inhibitory activity against leukemia cell lines, suggesting their potential as anticancer agents (Subtelna et al., 2020).

Photodynamic Therapy Application

Compounds with a similar structure have been studied for their applications in photodynamic therapy, particularly in cancer treatment. For example, a zinc phthalocyanine derivative was synthesized, showing promising properties as a Type II photosensitizer for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of 5-Lipoxygenase

Another area of application is the development of 5-lipoxygenase inhibitors. A study reported the synthesis of a novel class of potent direct 5-lipoxygenase inhibitors bearing a thiazolinone-scaffold, which could be useful for treating inflammatory, allergic diseases, and certain cancers (Hofmann et al., 2011).

Antimicrobial Activity

Thiazol-4(5H)-one derivatives also demonstrate antimicrobial properties. A study on the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one indicated its potential antimicrobial activity against various bacterial strains and yeasts (Sydorenko et al., 2022).

Pharmaceutical Research

In pharmaceutical research, these compounds are synthesized and characterized for their potential as anti-breast cancer agents. Certain 5-arylidene-1,3-thiazol-4(5H)-ones showed good antitumor activity against the human breast adenocarcinoma cell line (Khalil, Ahmed, & El-Nassan, 2013).

Protein Kinase Inhibition

Research into novel inhibitors of protein kinases has also utilized these compounds. Libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones were synthesized and tested for activity against protein kinases, revealing potential for treating neurological or oncological disorders (Bourahla et al., 2021).

Spectroscopic Analysis and Molecular Docking Studies

These compounds are also utilized in spectroscopic studies and molecular docking research. A study on 5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one highlighted its molecular structure, electronic properties, and potential for interaction with cancer proteins (Shanmugapriya et al., 2022).

Safety And Hazards

This involves studying the toxicity of the compound, its potential for causing an allergic reaction, and its environmental impact. It also includes recommendations for safe handling and disposal.


Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research might involve improving its efficacy or reducing its side effects.


Please note that this is a general approach and the specific details would depend on the particular compound being studied. For “(5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one”, more specific information might be available in scientific literature or databases. If you have access to such resources, they might be able to provide more detailed information.


properties

IUPAC Name

(5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-14-8-4-2-3-7(5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBRDIMYFRPBGK-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364358
Record name (5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

CAS RN

81154-15-6, 76979-31-2
Record name (5Z)-5-[(3-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81154-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002704100
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-METHOXY-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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